molecular formula C23H17Cl2N3OS B2965502 N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1226431-74-8

N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2965502
CAS No.: 1226431-74-8
M. Wt: 454.37
InChI Key: GULZPMJBINUOTQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H17Cl2N3OS and its molecular weight is 454.37. The purity is usually 95%.
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Scientific Research Applications

Structural and Molecular Analysis

  • The structural analysis of related acetamide compounds reveals their potential in forming diverse 3-D arrays through various intermolecular interactions. These interactions include hydrogen bonds and π interactions, which are crucial for designing molecules with desired pharmacological properties (Boechat et al., 2011).

Anticancer Applications

  • Research into benzothiazole and imidazole derivatives, including molecules with structural similarities to the compound , has shown significant antitumor activity against various cancer cell lines. This suggests the compound's potential framework for developing anticancer agents (Yurttaş et al., 2015).

Antibacterial Activity

  • The synthesis and evaluation of related thiazolidine and azetidine derivatives as antimicrobial agents indicate moderate to good activity against both gram-positive and gram-negative bacteria. This points towards the utility of such compounds in designing new antibacterial drugs (Desai et al., 2008).

Anticonvulsant Activity

  • Studies on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives show that certain compounds exhibit promising anticonvulsant activity, suggesting the potential of exploring similar compounds for neuroprotective drugs (Aktürk et al., 2002).

Physicochemical and Pharmacokinetic Properties

  • The determination of acidity constants (pKa) of related acetamide derivatives through spectroscopic studies aids in understanding their chemical reactivity and stability, which are essential parameters in drug design (Duran & Canbaz, 2013).

Antioxidant Activity

  • Coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, demonstrating the potential for these compounds in developing treatments targeting oxidative stress-related diseases (Chkirate et al., 2019).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3OS/c24-17-6-10-19(11-7-17)27-22(29)15-30-23-26-14-21(16-4-2-1-3-5-16)28(23)20-12-8-18(25)9-13-20/h1-14H,15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULZPMJBINUOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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